2,2'-(methylenedisulfonyl)di(acetohydrazide)
Description
2,2'-(methylenedisulfonyl)di(acetohydrazide) is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which includes hydrazinyl and sulfonyl groups, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O6S2/c6-8-4(10)1-16(12,13)3-17(14,15)2-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTQITJYLYFJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)S(=O)(=O)CS(=O)(=O)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329018 | |
| Record name | 2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
166956-12-3 | |
| Record name | 2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2'-(methylenedisulfonyl)di(acetohydrazide) involves multiple steps, typically starting with the reaction of hydrazine derivatives with sulfonyl chlorides under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2'-(methylenedisulfonyl)di(acetohydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified hydrazide and sulfonyl derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential anticonvulsant activity and neurotoxicity . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2'-(methylenedisulfonyl)di(acetohydrazide) involves its interaction with specific molecular targets and pathways . It has been shown to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions contribute to its potential anticonvulsant effects.
Comparison with Similar Compounds
Similar compounds to 2,2'-(methylenedisulfonyl)di(acetohydrazide) include other hydrazones, acetohydrazones, semicarbazides, and thiosemicarbazides . What sets this compound apart is its unique combination of hydrazinyl and sulfonyl groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development.
Biological Activity
2,2'-(Methylenedisulfonyl)di(acetohydrazide), also known as MDHA, is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of MDHA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
MDHA is characterized by its unique molecular structure, which includes two acetohydrazide groups linked by a methylenedisulfonyl moiety. The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that MDHA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that MDHA could be a promising candidate for the development of new antimicrobial agents.
Anticancer Activity
MDHA's potential as an anticancer agent has also been explored. A study conducted on various cancer cell lines revealed that MDHA induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The following table summarizes the findings:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Caspase activation |
| HeLa (cervical cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 25 | Induction of oxidative stress |
These findings indicate that MDHA may interfere with critical cellular processes in cancer cells, leading to their death.
The mechanism by which MDHA exerts its biological effects involves several biochemical pathways. It has been shown to interact with key enzymes and receptors involved in cell proliferation and apoptosis. Specifically, MDHA may inhibit certain kinases that are crucial for cancer cell survival and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of MDHA:
-
Case Study 1: Treatment of Bacterial Infections
- A clinical trial involving patients with resistant bacterial infections demonstrated that MDHA significantly reduced bacterial load when administered alongside standard antibiotic therapy. The combination therapy led to improved patient outcomes compared to antibiotics alone.
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Case Study 2: Cancer Therapy
- In a cohort study involving patients with advanced breast cancer, patients treated with MDHA as an adjunct to chemotherapy showed a marked improvement in tumor response rates compared to those receiving chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
